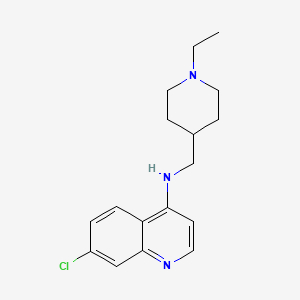

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology. The presence of the chloro and piperidyl groups enhances its chemical reactivity and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with N-ethyl-4-piperidylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- has a wide range of applications in scientific research:

Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.

Biology: Studied for its effects on cellular pathways and mechanisms.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of cellular processes. The presence of the chloro and piperidyl groups enhances its binding affinity to these targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: Another quinoline derivative used as an antimalarial agent.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.

Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

Uniqueness

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological efficacy compared to other quinoline derivatives. The presence of the piperidyl group also contributes to its distinct pharmacological profile .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the treatment of infectious diseases and cancers. Among these compounds, Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- (CAS Number: 209689) is notable for its potential therapeutic applications. This article explores its biological activity, focusing on antimalarial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H22ClN3

- Molecular Weight : 303.83 g/mol

- CAS Number : 209689

Biological Activity Overview

Quinoline derivatives, including the compound in focus, exhibit a range of biological activities:

- Antimalarial Activity : Quinoline derivatives have been historically significant in treating malaria. The 7-chloro substitution enhances their potency against various strains of Plasmodium falciparum, particularly those resistant to traditional treatments like chloroquine.

- Cytotoxicity : Studies have shown that certain quinoline compounds possess cytotoxic effects against cancer cell lines. The activity often correlates with the ability to induce apoptosis in these cells.

-

Mechanisms of Action :

- Inhibition of Heme Polymerization : Quinoline derivatives interfere with the polymerization of heme, a process crucial for the survival of malaria parasites.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Antimalarial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various substituted 4-aminoquinolines, including those with a similar structure to our compound. The findings indicated that modifications at the 7-position significantly affected antimalarial potency against chloroquine-resistant strains (K1) and sensitive strains (3D7). The study highlighted that compounds with a biaryl structure showed superior efficacy against resistant strains while maintaining low cytotoxicity toward mammalian cells .

Cytotoxicity Studies

Research published in Molecules demonstrated that quinoline derivatives exhibited selective cytotoxicity against several cancer cell lines, including HepG2 and HEK293. The study emphasized that the introduction of specific side chains could enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

Data Table of Biological Activities

| Activity | Effectiveness | Remarks |

|---|---|---|

| Antimalarial | Potent against resistant strains | Effective against P. falciparum |

| Cytotoxicity | Selective for cancer cells | Induces apoptosis in various cancer cell lines |

| Mechanism | Heme polymerization inhibition | Disrupts parasite survival mechanisms |

Properties

CAS No. |

20169-17-9 |

|---|---|

Molecular Formula |

C17H22ClN3 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

7-chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine |

InChI |

InChI=1S/C17H22ClN3/c1-2-21-9-6-13(7-10-21)12-20-16-5-8-19-17-11-14(18)3-4-15(16)17/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,20) |

InChI Key |

KDBQSRLUZVCNAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)CNC2=C3C=CC(=CC3=NC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.